3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline
Description
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound features a morpholine ring, an ethoxy group, and a phenyl group attached to an isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
CAS No. |
89707-17-5 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[2-(1-phenylisoquinolin-3-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C21H22N2O2/c1-2-6-17(7-3-1)21-19-9-5-4-8-18(19)16-20(22-21)25-15-12-23-10-13-24-14-11-23/h1-9,16H,10-15H2 |
InChI Key |
NJGURVPEFBQLAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where the isoquinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where the phenylisoquinoline intermediate reacts with ethyl bromide in the presence of a base like potassium carbonate.
Incorporation of Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the ethoxy intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or ethoxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline involves its interaction with specific molecular targets in the body. It may act as an inhibitor of enzymes or receptors, leading to modulation of biological pathways. For example, it could inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also contains a morpholine ring and an ethoxy group but has a triazine core instead of an isoquinoline core.
2-(3-Methoxy-phenyl)-1-morpholin-4-yl-ethanethione: This compound features a morpholine ring and a methoxy group attached to a phenyl ring.
Uniqueness
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline is unique due to its isoquinoline core, which imparts distinct biological activities and chemical properties compared to other morpholine derivatives. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Biological Activity
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline is a synthetic organic compound notable for its complex structure, which integrates an isoquinoline core with a phenyl group and a morpholin-4-yl ethoxy side chain. This compound has been identified as a potential lead candidate in the development of new therapeutic agents, particularly in the fields of oncology and neuroprotection.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₂
- Chemical Identifier (CID) : 13302221 (PubChem)
The structure features:
- An isoquinoline framework, known for diverse biological activities.
- A morpholin-4-yl ethoxy substituent that may enhance solubility and biological interactions.
Biological Activity
This compound exhibits promising biological activities, primarily in the following areas:
1. Anticancer Properties
- Preliminary studies indicate that the compound may possess anticancer effects against various cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and liver cancer (HepG2) cells. It has shown potential to induce apoptosis and inhibit cell proliferation through mechanisms that are currently under investigation .
2. Neuroprotective Effects
- The morpholino group is believed to contribute to neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Ongoing research aims to elucidate the specific pathways involved in these protective effects.
The mechanism by which this compound exerts its biological effects is not fully understood but may involve:
- Interaction with Receptors : Binding affinities with various biological targets, including potential interactions with nicotinic acetylcholine receptors and other signaling pathways.
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer progression and neurodegeneration.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 2-(Morpholin-4-yl)ethyl 1-chloro-4-phenylisoquinoline | Contains a chloro substituent | Anticancer properties |
| 4-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]isoquinoline | Additional ethylene glycol units | Potential neuroprotective effects |
| 1-(2-(4-chloro-phenoxy)-ethoxy)-3-morpholin-4-yl-propan-2-ol | Features a phenoxy group | Antimicrobial activity |
This compound stands out due to its unique combination of isoquinoline and morpholino structures, which may confer distinct pharmacological properties not observed in other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a lead candidate for drug development:
- Antiproliferative Studies : Research demonstrated that derivatives of phenylisoquinoline exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting that modifications to the isoquinoline structure can enhance efficacy .
- Neuroprotective Trials : Investigations into the neuroprotective effects have indicated that compounds with similar morpholino substitutions can reduce neuronal damage in models of neurodegeneration, warranting further exploration of this compound in this context.
- Pharmacokinetic Studies : Ongoing pharmacokinetic evaluations are aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, which are crucial for its development into a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
